molecular formula C21H14Cl3N B3340076 3,3,3-tris(4-chlorophenyl)propanenitrile CAS No. 2172-51-2

3,3,3-tris(4-chlorophenyl)propanenitrile

Cat. No.: B3340076
CAS No.: 2172-51-2
M. Wt: 386.7 g/mol
InChI Key: SGXWKWVVMYKJNN-UHFFFAOYSA-N
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Description

3,3,3-Tris(4-chlorophenyl)propanenitrile (CAS 2172-51-2) is an organochlorine compound with the molecular formula C₂₁H₁₄Cl₃N . Structurally, it features a propionitrile backbone (CH₂CH₂CN) substituted with three 4-chlorophenyl groups at the terminal carbon.

Properties

IUPAC Name

3,3,3-tris(4-chlorophenyl)propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3N/c22-18-7-1-15(2-8-18)21(13-14-25,16-3-9-19(23)10-4-16)17-5-11-20(24)12-6-17/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXWKWVVMYKJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC#N)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176110
Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Molecular Weight

386.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2172-51-2
Record name 4-Chloro-β,β-bis(4-chlorophenyl)benzenepropanenitrile
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Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Record name 2,2,3-tris(4-chlorophenyl)propiononitrile
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Record name 2,2,3-Tris(4-chlorophenyl)propiononitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-tris(4-chlorophenyl)propanenitrile typically involves the reaction of 4-chlorobenzyl chloride with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Tris(4-chlorophenyl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3,3-Tris(4-chlorophenyl)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3,3-tris(4-chlorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Organochlorine Pesticides and Byproducts

  • DDT (1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane) :

    • Structure : Two 4-chlorophenyl groups attached to a trichloroethane core.
    • Properties : High lipophilicity, environmental persistence, and endocrine-disrupting effects.
    • Key Difference : DDT lacks a nitrile group, making it less polar than 3,3,3-tris(4-chlorophenyl)propanenitrile. This difference likely reduces DDT’s solubility in polar solvents but enhances bioaccumulation in fatty tissues .
  • TCPM (Tris(4-chlorophenyl)methanol): Structure: Three 4-chlorophenyl groups attached to a methanol-substituted methane. Properties: Environmental contaminant linked to pancreatic toxicity in zebrafish embryos. Comparison: Both compounds share tri-chlorophenyl substitution but differ in their core functional groups (methanol vs. nitrile).

Nitrile-Containing Analogs

  • 3-(4-Chlorophenyl)-2-(phenylsulfonyl)acrylonitrile (CAS 129200-98-2) :

    • Structure : Acrylonitrile backbone with 4-chlorophenyl and sulfonyl substituents.
    • Properties : Used in organic synthesis for cycloaddition reactions.
    • Key Difference : The sulfonyl group enhances electrophilicity, making this compound more reactive than this compound in nucleophilic substitutions .
  • 2-(4-Chlorophenyl)-3-oxobutanenitrile :

    • Structure : Butanenitrile with ketone and chlorophenyl groups.
    • Properties : Intermediate in pharmaceutical synthesis.
    • Comparison : The ketone group introduces polarity, increasing water solubility compared to the fully substituted tri-chlorophenyl nitrile .

Physicochemical and Environmental Properties

Stability and Reactivity

  • Autoxidation Tendency: Unlike alkylamino-substituted propanenitriles (e.g., 2,3,3-tris(alkylamino)propanenitrile), this compound’s aromatic substituents may stabilize the molecule against oxidation due to electron-withdrawing chlorine atoms .
  • Thermal Stability : Chlorinated aromatic rings likely enhance thermal degradation resistance, similar to DDT and TCPM .

Environmental Impact

  • Persistence : The tri-chlorophenyl groups suggest environmental persistence akin to DDT and TCPM, which resist microbial degradation .

Data Tables

Table 1: Structural and Property Comparison

Compound Molecular Formula Key Functional Groups Environmental Persistence Notable Toxicity
This compound C₂₁H₁₄Cl₃N Nitrile, 3×4-Cl-phenyl High (predicted) Unknown
DDT C₁₄H₉Cl₅ Trichloroethane, 2×4-Cl-phenyl Very High Endocrine disruption
TCPM C₁₉H₁₃Cl₃O Methanol, 3×4-Cl-phenyl High Pancreatic developmental

Biological Activity

3,3,3-Tris(4-chlorophenyl)propanenitrile is a nitrile compound notable for its unique structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its ability to interact with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C18H15Cl3N. The presence of three 4-chlorophenyl groups contributes to its lipophilicity and potential for enzyme interaction. Its nitrile functional group enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on various biological pathways, contributing to its observed biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The compound's IC50 values in these cell lines were reported to be lower than those of standard chemotherapeutic agents like 5-Fluorouracil .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in modulating pathways involved in inflammation and cancer progression by inhibiting specific target enzymes. For example, it may affect cyclooxygenase (COX) pathways that are crucial in inflammatory processes.

Case Studies

  • In Vitro Studies : A study evaluated the effects of this compound on breast cancer cells. The results showed a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of conventional treatments .
  • Toxicity Assessment : In a toxicity study involving Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer activity; enzyme inhibition
3,3,3-Tris(4-fluorophenyl)propanenitrileStructureAntimicrobial properties; less studied
3,3,3-Tris(4-bromophenyl)propanenitrileStructureSimilar structure; varying biological effects

Research Applications

The compound is being explored for various applications:

  • Medicinal Chemistry : As a potential drug candidate due to its unique structure.
  • Biological Research : Investigated for its role in enzyme inhibition and potential therapeutic effects in inflammatory diseases.
  • Industrial Applications : Utilized in the synthesis of advanced materials and specialty chemicals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-tris(4-chlorophenyl)propanenitrile
Reactant of Route 2
3,3,3-tris(4-chlorophenyl)propanenitrile

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